1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

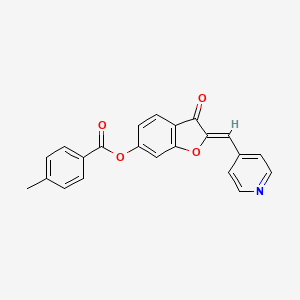

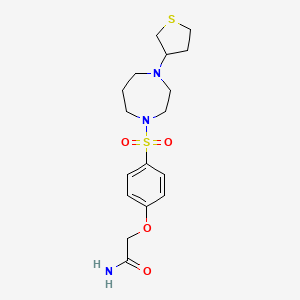

“1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine” is a chemical compound with the linear formula C17H20N2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C17H20N2O2S . The CAS Number is 4004-96-0 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 316.425 . Unfortunately, other specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Antagonism : Luo et al. (2006) synthesized sulfonamides, including 1-arylsulfonyl-4-phenylpiperazine derivatives, as potent adenosine A2B receptor antagonists. They developed a new method for sulfonamide preparation, yielding compounds with significant activity and selectivity for A2B receptors over other adenosine receptor subtypes (Luo et al., 2006).

Enzyme-Linked Immunosorbent Assay Development : In 2009, Adrián et al. developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) using antibodies against sulfonamide antibiotic congeners. This method achieved selectivity for various sulfonamide antibiotics, useful in veterinary medicine and food safety (Adrián et al., 2009).

Catalytic Degradation of Contaminants : Li et al. (2020) explored the catalytic degradation of atrazine by peroxymonosulfate, activated by commercial Fe0. They identified the involvement of ferryl ion (Fe(IV)) and sulfate radical in the process, contributing to the understanding of catalytic degradation mechanisms in environmental remediation (Li et al., 2020).

Enzyme Inhibition and Molecular Docking : Bilginer et al. (2020) synthesized a novel series of sulfonamides, including 1-arylsulfonyl-4-phenylpiperazine derivatives, and evaluated their inhibitory activities against acetylcholinesterase and human carbonic anhydrases. They also conducted molecular docking studies to understand the inhibitory activities of these compounds (Bilginer et al., 2020).

Enzyme Inhibition Studies : Abbasi et al. (2017) conducted enzyme inhibition studies on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives. These molecules exhibited moderate inhibitory effects against enzymes like α-glucosidase, lipoxygenase, and cholinesterases, providing insights into their potential therapeutic applications (Abbasi et al., 2017).

Antagonism of Muscarinic M2 Receptor : Kozlowski et al. (2000) discovered a compound based on the phenylsulfonylphenylpiperazine structure as a selective antagonist of the muscarinic M2 receptor. This finding has implications in the development of drugs targeting specific receptor subtypes (Kozlowski et al., 2000).

Electrochemical Synthesis of Phenylpiperazines : Nematollahi and Amani (2011) investigated the electrochemical oxidation of certain compounds in the presence of arylsulfinic acids, leading to the development of a novel method for synthesizing phenylpiperazine derivatives. This research contributes to green chemistry by providing a reagent-less and environmentally friendly synthesis approach (Nematollahi & Amani, 2011).

Wirkmechanismus

Zukünftige Richtungen

The future directions for “1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine” and similar compounds could involve further exploration of their potential as permeation enhancers . Additionally, more research could be conducted to better understand their synthesis, chemical reactions, and safety profiles.

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-15-6-5-9-17(14-15)22(20,21)19-12-10-18(11-13-19)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVZJWNZUXDPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![3-[2-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2933231.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)

![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)

![N-(2,3-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2933243.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)